N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide
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Overview
Description
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclohexanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with an amidoxime can yield the desired 1,2,4-oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine
Uniqueness
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is unique due to its combination of the 1,2,4-oxadiazole ring with the cyclohexanecarboxamide moiety. This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
62347-68-6 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-11(16-13-8)14(2)10(15)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
NAWQVKXTSAVJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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